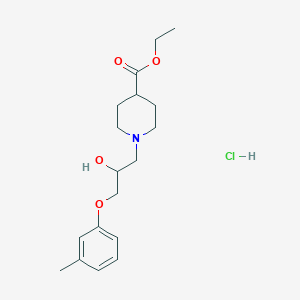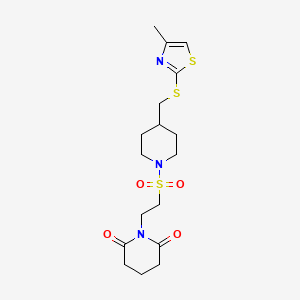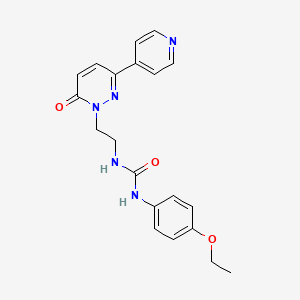
N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide, also known as BF-1, is a chemical compound that has been of great interest to the scientific community due to its potential applications in drug development. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research. In
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide involves the reaction of 2-aminobenzamide with 3-fluorobenzoyl chloride to form 2-(3-fluorobenzamido)benzamide. This intermediate is then reacted with 2-benzoyl-4-methylphenylamine to form the final product.
Starting Materials
2-aminobenzamide, 3-fluorobenzoyl chloride, 2-benzoyl-4-methylphenylamine, DMF (dimethylformamide), Et3N (triethylamine), NaHCO3 (sodium bicarbonate), NaCl (sodium chloride), Na2SO4 (sodium sulfate), HCl (hydrochloric acid), NaOH (sodium hydroxide), CH2Cl2 (dichloromethane), EtOAc (ethyl acetate), n-hexane
Reaction
Step 1: Dissolve 2-aminobenzamide in DMF and add Et3N. Slowly add 3-fluorobenzoyl chloride and stir for 2 hours at room temperature., Step 2: Pour the reaction mixture into ice-cold water and acidify with HCl. Extract the product with CH2Cl2 and wash with NaHCO3 and NaCl. Dry the organic layer with Na2SO4 and evaporate the solvent to obtain 2-(3-fluorobenzamido)benzamide., Step 3: Dissolve 2-(3-fluorobenzamido)benzamide and 2-benzoyl-4-methylphenylamine in CH2Cl2 and add Et3N. Stir the reaction mixture for 2 hours at room temperature., Step 4: Wash the product with NaHCO3 and NaCl. Dry the organic layer with Na2SO4 and evaporate the solvent to obtain N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide., Step 5: Purify the product by column chromatography using EtOAc/n-hexane as the eluent.
作用机制
The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide is not yet fully understood, but research has shown that it acts as an inhibitor of certain enzymes involved in cancer cell growth and inflammation. Specifically, N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation.
生化和生理效应
N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide has been found to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide has been found to have antioxidant properties, which may make it useful in the development of drugs to treat oxidative stress-related diseases. Additionally, N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide has been found to have neuroprotective properties, making it a potential candidate for the development of drugs to treat neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide for lab experiments is its wide range of potential applications. However, there are also some limitations to its use in the lab. For example, N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide is a relatively complex compound, which may make it difficult to synthesize in large quantities. Additionally, its mechanism of action is not yet fully understood, which may make it difficult to design experiments to test its efficacy.
未来方向
There are a number of potential future directions for research on N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide. One area of research is in the development of new drugs based on N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide. Researchers are currently exploring the potential of N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide as a treatment for various types of cancer, as well as its potential as a treatment for inflammatory and oxidative stress-related diseases. Additionally, researchers are exploring the potential of N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide as a neuroprotective agent.
Conclusion
In conclusion, N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide is a promising compound with a wide range of potential applications in scientific research. Its anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and to determine its efficacy in treating various diseases.
科学研究应用
N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the development of new drugs. N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide has been found to have anti-cancer properties, and research is currently underway to determine its potential as a treatment for various types of cancer. Additionally, N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide has been found to have anti-inflammatory properties, making it a potential candidate for the development of drugs to treat inflammatory diseases.
属性
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-[(3-fluorobenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21FN2O3/c1-18-14-15-25(23(16-18)26(32)19-8-3-2-4-9-19)31-28(34)22-12-5-6-13-24(22)30-27(33)20-10-7-11-21(29)17-20/h2-17H,1H3,(H,30,33)(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMGUCPSIMXUBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromospiro[3H-1,3-benzoxazine-2,1'-cyclobutane]-4-one](/img/structure/B2790931.png)
![1-[5-(isobutyrylamino)pyridin-2-yl]-N-(4-isopropylbenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2790933.png)


![2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B2790943.png)

![5-bromo-N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2790945.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(2-(trifluoromethyl)benzoyl)piperazin-1-yl)methanone](/img/structure/B2790946.png)
![3-(2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-hydroxyethyl)benzonitrile](/img/structure/B2790947.png)
![5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2790950.png)
![2-Chloro-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B2790951.png)
![N-(2-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2790952.png)

